

structure-activity relationship (SAR) studies of 4-(4-Pyridinyl)thiazole-2-thiol analogs

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Compound of Interest

Compound Name: **4-(4-Pyridinyl)thiazole-2-thiol**

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Comparative Guide to Pyridine-Thiazole Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-(4-Pyridinyl)thiazole analogs, with a focus on their potential as anticancer agents. The information presented herein is a synthesis of publicly available experimental data, intended to inform future drug discovery and development efforts in this area. While direct SAR studies on **4-(4-Pyridinyl)thiazole-2-thiol** analogs are limited in the public domain, this guide draws upon data from closely related pyridine-thiazole hybrid molecules to elucidate key structural features influencing cytotoxic activity.

Data Presentation: In Vitro Cytotoxicity of Pyridine-Thiazole Analogs

The following table summarizes the in vitro anticancer activity of a series of pyridine-thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound I	Lung Cancer	-	[1]
Melanoma	-	[1]	
Colon Cancer	-	[1]	
CNS Cancer	-	[1]	
Compound II	Various Cancer Cells	-	[1]
Pyridine-Thiazole Hybrid	A549 (Lung)	0.66 - 16.03	[1]
Pyridone-based analogue 1	A549 (Lung)	~0.008 - 0.015	[2][3]
MCF-7 (Breast)	~0.008 - 0.015	[2][3]	
Pyridone-based analogue 2	A549 (Lung)	~0.008 - 0.015	[2][3]
MCF-7 (Breast)	~0.008 - 0.015	[2][3]	
Thiazole-based derivative 1	A549 (Lung)	~0.050 - 0.120	[2][3]
MCF-7 (Breast)	~0.050 - 0.120	[2][3]	
Compound 3	HL-60 (Leukemia)	0.57	[4]
Compound 4	Various (60 cell lines)	Growth Inhibition >50% at 10 μM	[4]
Compound 4c	MCF-7 (Breast)	2.57 ± 0.16	[5]
HepG2 (Liver)	7.26 ± 0.44	[5]	
3-nitrophenylthiazolyl 4d	MDA-MB-231 (Breast)	1.21	[6]
4- chlorophenylthiazolyl 4b	MDA-MB-231 (Breast)	3.52	[6]

Compound 4i	SaOS-2 (Osteosarcoma)	0.190 ± 0.045 µg/mL	[7]
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Structure-Activity Relationship Insights

Based on the available data, several preliminary SAR conclusions can be drawn for this class of compounds:

- Substitution on the Phenyl Ring: Electron-withdrawing groups, such as a nitro group, on a phenyl ring attached to the thiazole moiety appear to enhance cytotoxic activity.[2][3] Conversely, electron-donating groups may reduce potency.[2][3]
- Hybrid Structure: The combination of pyridine and thiazole rings into a single hybrid structure is a common feature of these potent anticancer agents.[1]
- Kinase Inhibition: Many thiazole derivatives exert their anticancer effects by inhibiting various protein kinases, which are crucial for cell growth and survival.[4] The pyridine-thiazole scaffold is a promising framework for the design of kinase inhibitors.[8]

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these analogs is provided below.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

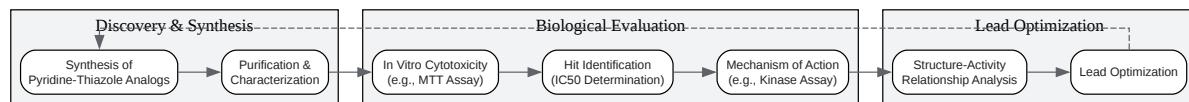
Protocol:

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.[9]

- Compound Treatment: The pyridine-thiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity. The medium in the wells is replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included. The plate is then incubated for a further 48-72 hours.[9]
- MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for another 4 hours at 37°C.[9]
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[9]

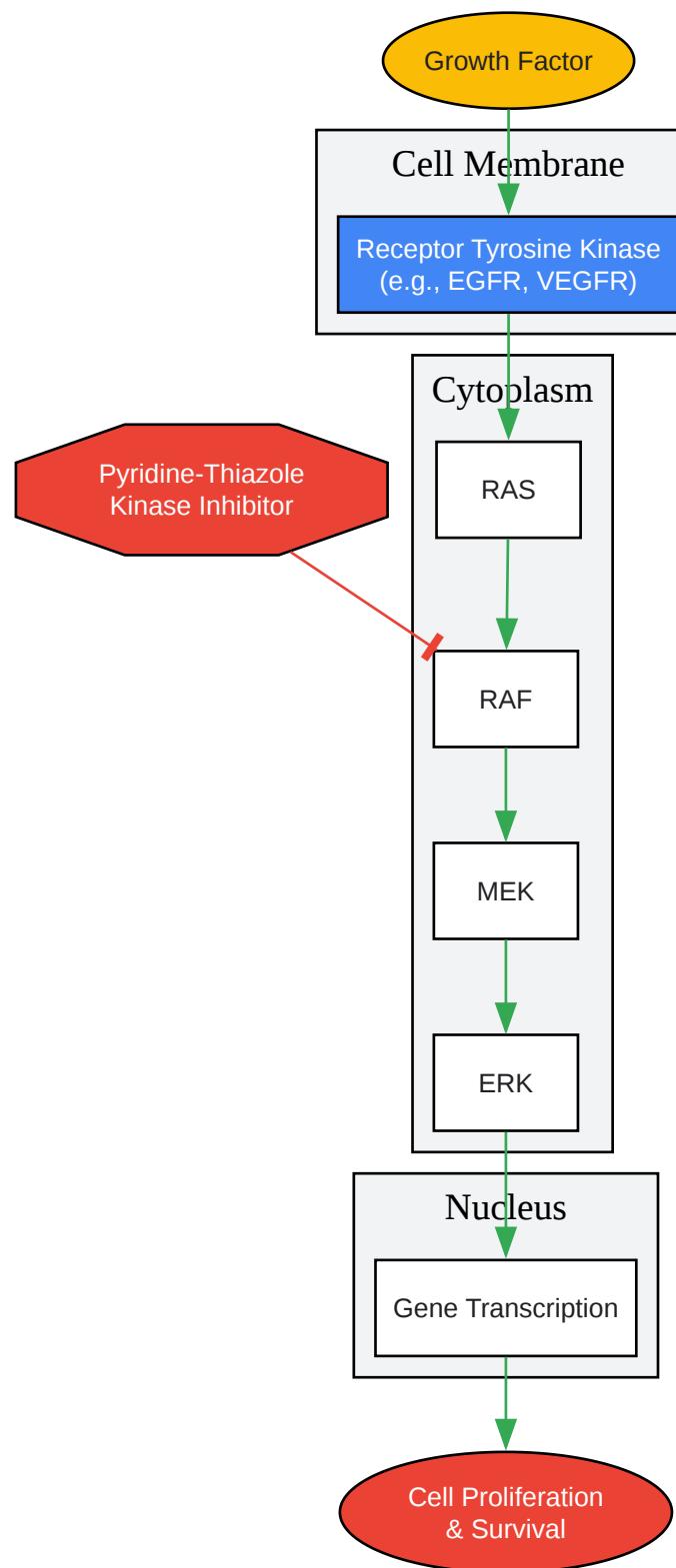
Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the discovery and evaluation of novel anticancer compounds and a key signaling pathway often targeted by such agents.



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Caption: Experimental workflow for the discovery and development of novel pyridine-thiazole anticancer agents.



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Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitor anticancer drugs.

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